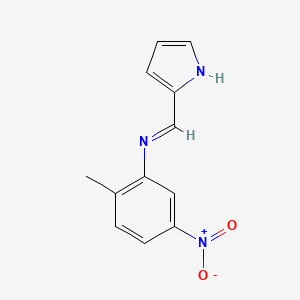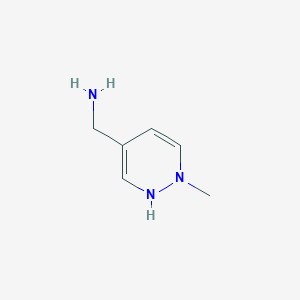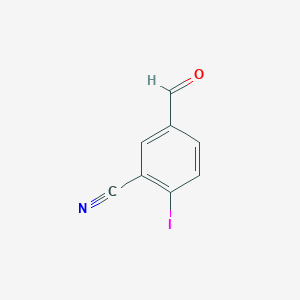
Pyrrole, 2-(2-methyl-5-nitrophenyliminomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole, 2-(2-methyl-5-nitrophenyliminomethyl)-: is a heterocyclic aromatic organic compound. Pyrroles are known for their significant biological activities and are found in many natural products. This particular compound features a pyrrole ring substituted with a 2-methyl-5-nitrophenyliminomethyl group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrroles often involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalyst like iron(III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization
Industrial Production Methods: Industrial production of pyrroles can involve multicomponent reactions, which are efficient and yield high amounts of the desired product. For instance, coupling of 1,3-pentanedione, amines, nitromethane, and aromatic aldehydes in the presence of a catalyst like [Hbim]BF4 can produce tetrasubstituted pyrroles .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrole, 2-(2-methyl-5-nitrophenyliminomethyl)-, like other pyrroles, can undergo various chemical reactions:
Oxidation: Pyrroles can be oxidized to form pyrrolidines.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Pyrrolidines.
Reduction: Amines.
Substitution: N-substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrrole derivatives are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Biology: Pyrrole compounds exhibit a range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine: Pyrrole-based drugs are used to treat conditions like leukemia, lymphoma, and myelofibrosis .
Industry: Pyrroles are used in the production of conductive polymers and as catalysts in organic synthesis .
Wirkmechanismus
The mechanism of action of pyrrole, 2-(2-methyl-5-nitrophenyliminomethyl)-, involves its interaction with biological targets through its nitro and iminomethyl groups. These groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The exact molecular pathways would depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Indole: Another heterocyclic compound with a similar structure but contains a benzene ring fused to a pyrrole ring.
Pyrrolidine: A fully saturated derivative of pyrrole.
Furan: A heterocyclic compound with an oxygen atom instead of nitrogen.
Uniqueness: Pyrrole, 2-(2-methyl-5-nitrophenyliminomethyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives .
Eigenschaften
Molekularformel |
C12H11N3O2 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
N-(2-methyl-5-nitrophenyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C12H11N3O2/c1-9-4-5-11(15(16)17)7-12(9)14-8-10-3-2-6-13-10/h2-8,13H,1H3 |
InChI-Schlüssel |
HAXCXPMEINBEDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinyl]carbonyl}hydrazinium dichloride](/img/structure/B14804170.png)
![1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride](/img/structure/B14804177.png)
![methyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B14804195.png)
![5-[4-(Trifluoromethyl)phenoxy]pyridin-2-amine](/img/structure/B14804196.png)

![9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine](/img/structure/B14804211.png)

![rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate](/img/structure/B14804224.png)
![N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B14804228.png)
![N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B14804236.png)
![3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14804237.png)

![2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate](/img/structure/B14804248.png)

